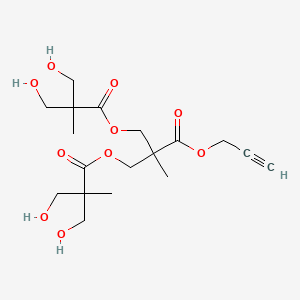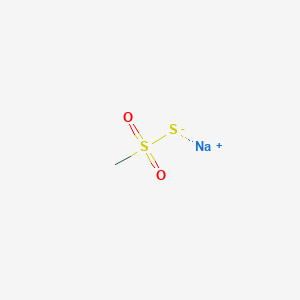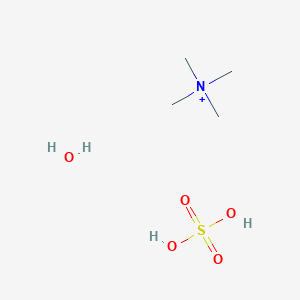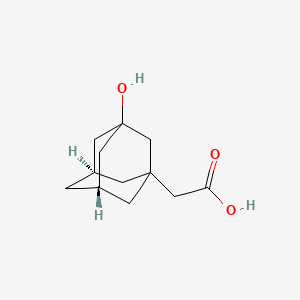
L-Glutamine-1,2-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamine-1,2-13C2, also known as L-Glutamic acid 5-amide-1,2-13C2, is a stable isotope-labeled compound. It is a non-essential amino acid that is abundantly present in the human body and plays a crucial role in various metabolic processes. The compound is labeled with carbon-13 isotopes at the first and second carbon positions, making it useful for tracing metabolic pathways and studying biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
L-Glutamine-1,2-13C2 is synthesized by incorporating carbon-13 isotopes into the L-Glutamine molecule. The synthesis involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions. The process typically includes:
Starting Materials: Labeled carbon sources such as 13C-labeled glucose or other carbon-13 enriched compounds.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving enzymatic or chemical catalysis to facilitate the incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar principles as laboratory synthesis but optimized for higher yields and purity. The process includes:
Fermentation: Using microorganisms that can incorporate carbon-13 into their metabolic pathways.
Purification: Multiple steps of purification to isolate the labeled L-Glutamine from other by-products and impurities.
化学反応の分析
Types of Reactions
L-Glutamine-1,2-13C2 undergoes various chemical reactions, including:
Oxidation: Conversion to L-Glutamic acid.
Reduction: Formation of L-Glutamine derivatives.
Substitution: Replacement of functional groups to form different compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Enzymes such as glutaminase for specific biochemical reactions.
Major Products
L-Glutamic Acid: Formed through oxidation.
L-Glutamine Derivatives: Formed through reduction and substitution reactions.
科学的研究の応用
L-Glutamine-1,2-13C2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Helps in studying cellular metabolism, protein synthesis, and gene expression.
Medicine: Used in clinical research to study metabolic disorders, cancer metabolism, and the effects of nutritional supplements.
Industry: Employed in the production of labeled compounds for pharmaceuticals and diagnostic tools
作用機序
L-Glutamine-1,2-13C2 exerts its effects by participating in various metabolic pathways. The labeled carbon atoms allow researchers to trace the compound’s journey through these pathways. Key mechanisms include:
Oxidation: L-Glutamine is converted to L-Glutamic acid, providing a source of carbon for the tricarboxylic acid (TCA) cycle.
Protein Synthesis: Acts as a precursor for the synthesis of proteins and other biomolecules.
Gene Expression: Influences the expression of genes involved in metabolism and cell signaling
類似化合物との比較
L-Glutamine-1,2-13C2 is unique due to its specific labeling with carbon-13 isotopes. Similar compounds include:
L-Glutamine-1-13C: Labeled only at the first carbon position.
L-Glutamine-2-13C: Labeled only at the second carbon position.
L-Glutamine-13C5,15N2: Labeled with both carbon-13 and nitrogen-15 isotopes
These compounds are used for similar purposes but differ in their labeling patterns, which can provide different insights into metabolic processes.
特性
分子式 |
C5H10N2O3 |
|---|---|
分子量 |
148.13 g/mol |
IUPAC名 |
(2S)-2,5-diamino-5-oxo(1,2-13C2)pentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i3+1,5+1 |
InChIキー |
ZDXPYRJPNDTMRX-JAWTVSONSA-N |
異性体SMILES |
C(CC(=O)N)[13C@@H]([13C](=O)O)N |
正規SMILES |
C(CC(=O)N)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium](/img/structure/B12058831.png)



![Benzobicyclon [ISO]](/img/structure/B12058859.png)

![5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12058880.png)



![[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12058915.png)


